molecular formula C12H17N3O2 B14914456 n-Propyl-4-(ureidomethyl)benzamide

n-Propyl-4-(ureidomethyl)benzamide

Cat. No.: B14914456
M. Wt: 235.28 g/mol
InChI Key: BIGOQMGUMLBAAR-UHFFFAOYSA-N
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Description

n-Propyl-4-(ureidomethyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to the benzamide class of compounds, which are known to exhibit a wide range of biological activities. Related benzamide derivatives have been extensively studied as cell differentiation inducers and investigated for their potential as antineoplastic (anti-cancer) agents . The structure of this compound features a benzamide core substituted with an n-propyl group and a ureidomethyl moiety at the 4-position. This specific molecular architecture, combining both benzamide and urea functional groups, makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential mechanisms of action and biochemical interactions, particularly in pathways related to cell differentiation and proliferation. This product is intended for research applications in a controlled laboratory environment. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-[(carbamoylamino)methyl]-N-propylbenzamide

InChI

InChI=1S/C12H17N3O2/c1-2-7-14-11(16)10-5-3-9(4-6-10)8-15-12(13)17/h3-6H,2,7-8H2,1H3,(H,14,16)(H3,13,15,17)

InChI Key

BIGOQMGUMLBAAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CNC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Propyl 4 Ureidomethyl Benzamide

Retrosynthetic Analysis of n-Propyl-4-(ureidomethyl)benzamide

A retrosynthetic analysis of this compound deconstructs the target molecule into readily available precursors. The primary disconnections are at the amide and urea (B33335) functionalities.

The n-propylamide group can be disconnected to reveal 4-(ureidomethyl)benzoic acid and n-propylamine. This disconnection is based on standard amide bond formation reactions.

Further disconnection of the ureidomethyl group in 4-(ureidomethyl)benzoic acid reveals 4-(aminomethyl)benzoic acid and a source of the urea carbonyl group, such as an isocyanate or a carbamate (B1207046) derivative.

Finally, the 4-(aminomethyl)benzoic acid can be traced back to 4-cyanobenzoic acid or a related derivative through the reduction of the nitrile group to a primary amine. This leads to simple, commercially available starting materials.

Figure 1: Retrosynthetic Analysis of this compound

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Advanced Synthetic Methodologies and Process Optimization

The industrial and laboratory-scale synthesis of complex molecules like this compound necessitates the development of efficient, selective, and optimized synthetic routes.

The synthesis of this compound involves multiple functional groups, making chemo- and regioselectivity crucial for achieving high yields and purity. A plausible synthetic route would involve the preparation of key intermediates, such as 4-(aminomethyl)benzamide (B1271630) and its subsequent reaction with an n-propyl isocyanate.

A key challenge is the selective amidation of a precursor like 4-(aminomethyl)benzoic acid. The presence of both a carboxylic acid and an amino group requires a strategy that avoids self-polymerization and ensures that the carboxylic acid is converted to the n-propylamide while the benzylic amine is converted to the urea.

One potential chemo- and regioselective strategy could involve:

Protection: The amino group of 4-(aminomethyl)benzoic acid is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction in the subsequent amidation step.

Amidation: The carboxylic acid of the protected intermediate is then activated (e.g., using a carbodiimide (B86325) or conversion to an acyl chloride) and reacted with n-propylamine to form the benzamide (B126).

Deprotection: The protecting group on the benzylic amine is removed.

Urea Formation: The deprotected amine is reacted with an isocyanate or a carbamoylating agent to form the final urea moiety.

Alternatively, a convergent synthesis could be employed where 4-cyanobenzoic acid is first converted to 4-cyano-N-propylbenzamide. Subsequent reduction of the nitrile to the aminomethyl group, followed by urea formation, would provide the target compound. The selectivity of the nitrile reduction in the presence of the amide would be a critical step in this approach.

The application of green chemistry principles is essential for developing sustainable synthetic processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.com For the synthesis of this compound, several green approaches can be considered:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. The use of water as a solvent for the synthesis of benzimidazole (B57391) derivatives is a notable example of this approach. chemmethod.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and increase reaction efficiency. nih.gov For instance, a manganese-catalyzed N-methoxymethylation of primary amides using methanol (B129727) as both the reagent and solvent represents a green and sustainable method that could be conceptually applied to related transformations. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. chemmethod.com Microwave-assisted synthesis is another technique that can often reduce reaction times and energy input. chemmethod.com

The development of a green synthesis protocol for benzimidazole derivatives, which are also nitrogen-containing aromatic compounds, provides a relevant framework for how these principles can be applied. chemmethod.comchemmethod.commdpi.com

Synthesis of Structural Analogs and Isosteres of this compound

The synthesis of structural analogs and isosteres is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and safety profile. mdpi.com

The n-propyl group in this compound is a key lipophilic moiety that can be modified to alter the compound's properties. Alkylamides, as a class of compounds, have diverse biological activities, and their structure-activity relationships are often explored through modification of the alkyl chain. nih.govnih.gov

Strategies for modifying the n-propyl group include:

Chain Length Variation: Synthesizing homologs with shorter (ethyl, methyl) or longer (butyl, pentyl) alkyl chains to probe the effect of lipophilicity on activity.

Branching: Introducing branching (e.g., isopropyl, isobutyl, sec-butyl, tert-butyl) to increase steric bulk and potentially influence metabolic stability.

Introduction of Unsaturation: Incorporating double or triple bonds within the alkyl chain can alter the conformation and electronic properties of the moiety.

Cyclization: Replacing the n-propyl group with a cyclopropyl (B3062369) or cyclobutyl ring to introduce conformational rigidity.

Functionalization: Introducing polar functional groups (e.g., hydroxyl, ether, amine) onto the alkyl chain to modulate solubility and create new hydrogen bonding interactions.

The synthesis of these analogs would typically follow the same general synthetic pathway as the parent compound, simply by substituting n-propylamine with the desired primary amine in the amidation step.

Table 1: Examples of Potential Modifications of the n-Propyl Moiety

Modification TypeExample AmineResulting MoietyPotential Impact
Chain LengthButylaminen-ButylIncreased lipophilicity
BranchingIsopropylamineIsopropylIncreased steric bulk, altered metabolism
CyclizationCyclopropylamineCyclopropylIncreased rigidity, altered binding
Functionalization3-Amino-1-propanol3-HydroxypropylIncreased polarity, new H-bond donor/acceptor

The phenyl ring of the benzamide is another critical site for modification. Introducing substituents onto this ring can significantly impact the molecule's electronic properties, solubility, and interactions with biological targets. nih.gov The strategic replacement of a phenyl ring with bioisosteres can also be a powerful tool to overcome developability issues. nih.govacs.org

Common derivatization strategies include:

Electrophilic Aromatic Substitution: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃, -NO₂) groups at the ortho, meta, or para positions relative to the amide or ureidomethyl groups. The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles demonstrates the introduction of complex substituents onto the phenyl ring. mdpi.com

Bioisosteric Replacement: Replacing the entire phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole, or with non-aromatic scaffolds like bicyclo[1.1.1]pentane. pharmablock.com This can improve properties such as solubility and metabolic stability.

Positional Isomerism: Moving the ureidomethyl group from the para (4-position) to the meta (3-position) or ortho (2-position) of the benzamide to explore the importance of the substituent pattern for biological activity. Synthesizing meta-substituted phenols and phenyl ethers often requires specialized strategies to overcome the typical ortho-para directing effects in electrophilic substitutions. rsc.orgresearchgate.net

The synthesis of these derivatives would require starting from appropriately substituted benzoic acid precursors.

Table 2: Examples of Potential Derivatizations of the Benzamide Phenyl Ring

Position of SubstitutionSubstituentPotential Impact
ortho to amide-FAltered H-bonding, improved metabolic stability
meta to amide-OCH₃Increased polarity, altered electronics
ortho to ureidomethyl-ClIncreased lipophilicity, altered electronics
Ring ReplacementPyridineImproved solubility, altered target interactions

The urea moiety is a key structural feature, often involved in hydrogen bonding interactions with biological targets. However, ureas can sometimes have unfavorable properties, such as poor solubility or metabolic instability. nih.gov Replacing the urea linker with a bioisostere can address these issues while maintaining or improving biological activity. nih.govu-tokyo.ac.jp

A variety of bioisosteres for the urea group have been explored in medicinal chemistry:

Thiourea (B124793): Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding capabilities and lipophilicity.

Guanidine/Cyanoguanidine: These groups maintain hydrogen bond donor and acceptor patterns similar to urea.

Heterocycles: Five-membered aromatic rings are common urea isosteres.

1,2,4-Oxadiazole and 1,3,4-Oxadiazole: These heterocycles can mimic the hydrogen bond acceptor properties of the urea carbonyl and can improve pharmacokinetic properties. nih.govacs.orgnih.gov

1,2,3-Triazole: Can be synthesized via "click chemistry" and offers a stable, polar replacement for the amide or urea bond. acs.org

Isoxazole: The arrangement of heteroatoms is crucial for activity, as different isomers can have vastly different potencies. acs.orgnih.gov

Squaramides and Amide-based Isosteres: Squaramides can act as urea bioisosteres, and other amide-like linkers such as carbamates and sulfonamides can also be considered. nih.govacs.org

The synthesis of these analogs would involve coupling the 4-(aminomethyl)-N-propylbenzamide intermediate with the appropriate precursors to form the desired bioisosteric linker.

Table 3: Common Bioisosteric Replacements for the Urea Linker

BioisostereKey FeaturesReference
ThioureaS-atom replaces O-atom, alters H-bonding nih.gov
1,2,4-OxadiazoleHeterocyclic, stable, H-bond acceptor acs.orgnih.gov
1,3,4-OxadiazoleIsomeric heterocycle, H-bond acceptor nih.gov
1,2,3-TriazoleStable, polar, formed via click chemistry acs.org
CarbamateAmide-like linker, alternative H-bond pattern acs.org
SulfonamideTetrahedral geometry, strong H-bond donor/acceptor acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the n-Propyl Moiety and its Influence on Activity

Chain Length Variation

The length of the alkyl chain in a series of compounds can significantly impact biological activity. researchgate.netnih.gov Altering the n-propyl group to other alkyl chains would likely modulate the hydrophobic interactions with a target receptor.

Table 1: Illustrative Impact of Alkyl Chain Length on Biological Activity (Hypothetical)

Alkyl GroupLipophilicity (cLogP)Potential Biological ActivityRationale
MethylLowerMay decreaseReduced hydrophobic interaction with the target.
Ethyl
n-Propyl Moderate Optimal (Hypothetical) Balanced lipophilicity for target engagement.
n-ButylHigherMay decreaseIncreased hydrophobicity could lead to non-specific binding or reduced solubility.
n-Pentyl

Note: This table is illustrative and based on general principles of medicinal chemistry. The actual impact would depend on the specific biological target.

Increasing the chain length generally increases hydrophobicity, which can enhance binding to a lipophilic pocket up to a certain point. uzh.ch However, excessively long chains can lead to decreased solubility, poor absorption, or a "hydrophobic collapse" that reduces binding affinity. matec-conferences.org Conversely, shortening the chain to a methyl or ethyl group would decrease lipophilicity, which could be beneficial if the binding pocket is more polar, but may also weaken binding if hydrophobic interactions are critical. nih.govresearchgate.net Studies on nitazene (B13437292) analogues have shown that alkoxy chain length significantly influences potency at the mu-opioid receptor. nih.gov

Branching and Cyclization Effects

Introducing branching or cyclization into the alkyl substituent can have profound effects on the molecule's conformation and interaction with its target.

Branching: Replacing the n-propyl group with an isopropyl group would introduce steric bulk closer to the point of attachment. wikipedia.org This can either enhance binding by providing a better fit in a specific pocket or decrease activity due to steric hindrance. youtube.comchemrxiv.org In some cases, branched alkyl chains can lead to more planar structures and stronger intermolecular interactions compared to their linear counterparts. rsc.orgrsc.org

Cyclization: Substituting the n-propyl group with a cyclopropyl (B3062369) moiety would introduce conformational rigidity. nih.gov This can be advantageous as it reduces the entropic penalty of binding by locking the molecule into a more favorable conformation. Cycloalkyl groups are often used in drug design to better occupy hydrophobic pockets and increase receptor affinity and selectivity. nih.gov

Table 2: Illustrative Effects of Branching and Cyclization on Activity (Hypothetical)

MoietyKey FeaturePotential Impact on Activity
n-Propyl Linear, flexible Baseline activity
IsopropylBranched, increased steric bulkMay increase or decrease activity depending on pocket shape.
CyclopropylRigid, planarMay increase activity by pre-organizing the molecule for binding.

Note: This table is illustrative and based on general principles of medicinal chemistry.

Elucidation of the Benzamide (B126) Scaffold's Contribution to Biological Activity

The benzamide scaffold is a common feature in many biologically active molecules and serves as a rigid core for the presentation of other functional groups. wikipedia.orgmdpi.com

Substituent Effects on the Phenyl Ring (Electronic and Steric)

The electronic nature of substituents on the phenyl ring can significantly alter the reactivity and binding affinity of the molecule. lumenlearning.comlibretexts.orgucalgary.ca The ureidomethyl group is in the para position, which allows for strong electronic communication with the rest of the ring.

Electron-Donating Groups (EDGs): The ureidomethyl group, specifically the nitrogen attached to the ring, can act as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a receptor.

Electron-Withdrawing Groups (EWGs): If other substituents were to be added, their electronic properties would be critical. For example, a nitro group would strongly deactivate the ring towards certain reactions and alter its interaction with the target. lumenlearning.com

The position of substituents also has a significant impact due to steric effects. youtube.comrsc.org An ortho substituent, for instance, could force the amide group out of the plane of the phenyl ring, disrupting conjugation and altering the molecule's three-dimensional shape. researchgate.net

Role of the Amide Linkage Conformation

The amide bond itself is a critical functional group, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). nih.govyoutube.com The planarity of the amide bond, due to resonance, restricts the conformation of the molecule. nih.govyoutube.com This planarity can be crucial for fitting into a specific binding site. The trans conformation of the amide bond is generally more stable than the cis conformation due to sterics. youtube.com

The orientation of the amide bond relative to the phenyl ring can be influenced by ortho substituents, which can force the amide out of planarity, affecting its electronic properties and ability to interact with a target. nih.gov

Importance of the Ureidomethyl Group in Molecular Recognition and Biological Efficacy

The ureidomethyl group [-CH2-NH-C(O)-NH2] is a key feature of the molecule, likely playing a significant role in molecular recognition through hydrogen bonding. The urea (B33335) moiety is a well-established pharmacophore in medicinal chemistry. nih.gov

The two -NH2 groups and the carbonyl group of the urea can act as multiple hydrogen bond donors and acceptors, respectively. nih.gov This allows for a network of hydrogen bonds with a biological target, which can significantly contribute to binding affinity and specificity. unina.itresearchgate.netnih.gov The methylene (B1212753) spacer provides flexibility, allowing the urea group to orient itself optimally within the binding site.

SAR studies on urea derivatives have often shown that the urea functionality is essential for activity, and its replacement leads to a decrease in potency. nih.gov

Table 3: Potential Hydrogen Bonding Interactions of the Ureidomethyl Group

Functional GroupRolePotential Interacting Partner in a Receptor
Terminal -NH2Hydrogen Bond DonorCarbonyl oxygen, Aspartate, Glutamate (B1630785)
Internal -NH-Hydrogen Bond DonorCarbonyl oxygen, Aspartate, Glutamate
Carbonyl C=OHydrogen Bond AcceptorAmine protons, Arginine, Lysine, Serine, Threonine

Note: This table illustrates potential interactions based on the chemical nature of the ureidomethyl group.

Hydrogen Bonding Network Analysis

The capacity of n-Propyl-4-(ureidomethyl)benzamide to form hydrogen bonds is a defining feature of its molecular interactions. The molecule contains multiple hydrogen bond donors (the N-H groups of the amide and urea moieties) and hydrogen bond acceptors (the carbonyl oxygens of both the amide and urea). This arrangement allows for the formation of a complex and stable hydrogen-bonding network with biological targets. nih.govnih.gov

The urea functional group is particularly significant in this context. It can act as both a hydrogen bond donor and acceptor, often forming recurring and predictable patterns, such as heterodimers with carboxylic acid groups found in amino acid residues of a target protein. rsc.org The amide unit can similarly engage in robust intermolecular hydrogen bonding, simultaneously donating and accepting hydrogen bonds to create a linked molecular complex. nih.gov

In this compound, the key hydrogen bonding interactions are expected to be:

Urea N-H groups: Acting as primary hydrogen bond donors.

Amide N-H group: Acting as a hydrogen bond donor.

Urea C=O group: A strong hydrogen bond acceptor.

Amide C=O group: Another significant hydrogen bond acceptor.

The interplay of these groups allows the molecule to anchor itself within a binding pocket, with the stability of this interaction being highly dependent on the geometric arrangement of the hydrogen bond donors and acceptors on the target protein. uu.nl Computational and spectroscopic studies on related benzamides and urea-containing compounds confirm that these hydrogen bonds are critical for molecular recognition and binding affinity. nih.govescholarship.org

Conformational Flexibility of the Urea Linker

The urea linker in this compound provides a degree of rotational freedom that is critical for its biological activity. The conformational flexibility of this linker allows the molecule to adopt the optimal geometry required to fit into a specific binding site. The key rotatable bonds are the C-N bonds of the urea group.

Studies on similar N-alkyl-N'-aryl ureas have shown that while N,N'-diaryl ureas often prefer a planar trans-trans conformation, the introduction of alkyl substituents can significantly alter these preferences. nih.govnih.gov The rotational energy barrier for ureas is generally lower than for amides, allowing for more dynamic conformational equilibria. researchgate.net

For this compound, four primary conformations of the urea linker are theoretically possible: trans-trans, cis-trans, trans-cis, and cis-cis. researchgate.net The energetically preferred conformation will depend on a balance of steric hindrance from the propyl and benzyl (B1604629) groups and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net Computational studies, such as those using Well-Tempered Metadynamics, on analogous systems have revealed that both trans-trans and cis-trans conformations can be energetically accessible, with the cis-trans form sometimes stabilized by an internal hydrogen bond. nih.gov This flexibility is crucial, as different conformations may be required for binding to different biological targets.

Table 1: Potential Conformations of the Urea Linker
ConformationRelative Orientation of SubstituentsPotential Stabilizing FactorsLikely Energetic State
trans-transBoth substituents are on opposite sides of the C=O bond.Minimizes steric hindrance.Generally prevalent and energetically favorable. researchgate.net
cis-transOne substituent is on the same side as the C=O, one is on the opposite.Can be stabilized by intramolecular hydrogen bonds. nih.govAccessible, with stability dependent on substitution. nih.gov
trans-cisOne substituent is on the opposite side of the C=O, one is on the same.Similar to cis-trans.Accessible, often in equilibrium with other forms.
cis-cisBoth substituents are on the same side of the C=O bond.Generally less favorable due to steric clash.Higher energy state, less likely to be populated. nih.gov

Positional Isomerism and Stereochemical Considerations in SAR

The precise positioning of substituents on the benzamide ring is a critical determinant of biological activity. In this compound, the ureidomethyl group is in the para (4) position. Moving this group to the ortho (2) or meta (3) position would create positional isomers with potentially different biological profiles.

SAR studies on various benzamide series have consistently shown that the substitution pattern on the aromatic ring significantly influences binding affinity and selectivity. nih.govnih.gov For instance, an amino group at the 5-position of a benzamide was found to increase inhibitory capacity, and its effect was largely independent of whether it was at the 5- or 2-position, suggesting that multiple locations can access a favorable interaction space. nih.gov However, in other systems, moving a substituent from the para to the meta or ortho position can lead to a dramatic loss of activity due to steric clashes or the inability to form key hydrogen bonds.

Stereochemistry also plays a vital role. While this compound itself does not have a chiral center, the introduction of one, for example by modifying the propyl group or the benzyl linker, would necessitate an evaluation of the individual enantiomers. In many SAR studies, it is common for one enantiomer (e.g., the (R)-isomer) to be significantly more active than the other (the (S)-isomer), often due to a specific steric or hydrogen-bonding interaction that is only possible for the correctly oriented isomer. nih.gov

Table 2: Predicted Effects of Isomerism on Activity
Structural ModificationIsomer TypePredicted Impact on SARRationale
Ureidomethyl at C2Positional (ortho)Potentially reduced activity.Increased likelihood of steric hindrance with the n-propylamide group and potential for unfavorable intramolecular interactions. nih.gov
Ureidomethyl at C3Positional (meta)Variable activity.Alters the vector and distance of the urea group relative to the rest of the scaffold, which may be beneficial or detrimental depending on the target's topology.
Ureidomethyl at C4Positional (para)(Reference Compound)The existing substitution pattern, often used to project functional groups into a specific sub-pocket of a binding site.
Introduction of a chiral centerStereoisomerActivity likely to be stereospecific.One enantiomer will likely have a better 3D fit in the chiral environment of a biological target, leading to higher affinity. nih.gov

Integrated SAR/SPR Approaches for Lead Optimization

Modern drug discovery relies on the integration of experimental data with computational modeling to accelerate the lead optimization process. oncodesign-services.com For a compound like this compound, techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) would be invaluable. patsnap.com

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.govnih.gov These models generate contour maps that highlight regions where modifications to the molecule's structure would be beneficial or detrimental to its activity.

For this compound, a 3D-QSAR study would involve:

Dataset Assembly: Synthesizing and testing a series of analogs with variations in the n-propyl group, the substitution on the benzamide ring, and the urea moiety. nih.gov

Molecular Modeling and Alignment: Building 3D models of all analogs and aligning them based on a common scaffold. nih.gov

Model Generation: Calculating steric, electrostatic, hydrophobic, and hydrogen-bonding fields and using statistical methods like Partial Least Squares (PLS) to create a correlative model. nih.govrsc.org

Model Validation: Testing the model's predictive power using a set of molecules not included in the model generation. nih.gov

The resulting QSAR model would provide a detailed roadmap for optimization, suggesting, for example, where to add hydrophobic groups to improve potency or where steric bulk is not tolerated. This integrated approach of synthesis, biological testing, and computational modeling allows for a more rational and efficient design of next-generation compounds with improved efficacy and drug-like properties. rsc.orgresearchgate.net

Computational and Theoretical Studies on N Propyl 4 Ureidomethyl Benzamide

Molecular Docking and Ligand-Target Interaction Modeling

No published studies were found that specifically detail the molecular docking of n-Propyl-4-(ureidomethyl)benzamide to any protein target.

Identification of Potential Protein Binding Sites

There is no available research identifying the potential protein binding sites for this compound.

Analysis of Ligand-Receptor Hydrogen Bonding and Hydrophobic Interactions

A specific analysis of the hydrogen bonding and hydrophobic interactions between this compound and any biological receptor is not available in the current scientific literature.

Binding Pose Prediction and Validation

There are no published predictions or validations of the binding pose of this compound within a protein active site.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No molecular dynamics simulation studies for this compound have been found in the public domain.

Ligand Stability within Protein Pockets

Information regarding the stability of this compound within protein pockets is currently unavailable.

Induced Fit and Conformational Changes

There is no research available to describe the induced fit and conformational changes that may occur upon the binding of this compound to a receptor.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of a molecule. bohrium.comresearchgate.net For this compound, these calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity.

For this compound, a hypothetical HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The ureidomethyl and benzamide (B126) moieties, with their lone pairs on oxygen and nitrogen atoms, are expected to contribute significantly to the HOMO, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the carbonyl groups, highlighting these as regions for potential nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap5.3Chemical reactivity and stability

Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on direct experimental or computational results for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).

In the case of this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms of the benzamide and urea (B33335) groups, as well as the nitrogen atoms, signifying these as sites prone to electrophilic interaction. The hydrogen atoms of the urea and amide groups would exhibit positive potential, marking them as potential hydrogen bond donors. The aromatic ring would display a more neutral potential, though the substitution pattern will influence its specific electronic character.

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of the essential steric and electronic features required for a molecule to interact with a specific biological target.

Ligand-based pharmacophore modeling involves the alignment of a set of active molecules to deduce the common features responsible for their biological activity. For this compound, this approach would involve comparing it with other structurally similar compounds with known activity to generate a pharmacophore model. This model would typically consist of features such as hydrogen bond donors (from the N-H groups), hydrogen bond acceptors (from the C=O groups), and hydrophobic regions (the propyl group and the benzene (B151609) ring).

When the three-dimensional structure of the biological target is known, a structure-based pharmacophore can be derived. This involves analyzing the interactions between a known ligand and the active site of the target protein. If this compound were to be docked into a target's binding site, the key interactions could be translated into a pharmacophore model. This model would provide a more accurate representation of the necessary features for binding and can be used to screen large compound libraries for new potential inhibitors. nih.gov

Table 2: Potential Pharmacophoric Features of this compound

FeatureLocation on MoleculeRole in Molecular Recognition
Hydrogen Bond DonorN-H groups of urea and amideForms hydrogen bonds with acceptor groups on the target
Hydrogen Bond AcceptorC=O groups of urea and amideForms hydrogen bonds with donor groups on the target
Aromatic RingBenzene ringCan engage in π-π stacking or hydrophobic interactions
Hydrophobic Groupn-Propyl chainInteracts with hydrophobic pockets in the target

In Silico Predictive Modeling for Pharmacokinetic Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. jonuns.com

For this compound, various computational models could be employed to predict its pharmacokinetic profile. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Table 3: Hypothetical In Silico ADME Predictions for this compound

ADME PropertyPredicted OutcomeImplication for Drug Development
Oral BioavailabilityModerateMay be suitable for oral administration
Blood-Brain Barrier PermeationLowLess likely to cause central nervous system side effects
CYP450 InhibitionPotential for inhibition of certain isozymesRisk of drug-drug interactions needs to be evaluated
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut

Note: These predictions are illustrative and would require validation through experimental studies. They are based on general principles of ADME prediction for small molecules.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

No published studies containing in silico predictions of the ADME properties for this compound were identified. Such studies, were they available, would typically involve the use of computational models to estimate physicochemical and pharmacokinetic parameters. These often include predictions for:

Absorption: Parameters such as human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and P-glycoprotein substrate and inhibitor potential.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VD).

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and substrate status.

Excretion: Estimation of total clearance and potential for renal excretion.

Table 1: Hypothetical ADME Predictions for this compound No data available.

Prediction of Metabolic Stability and Major Metabolites

There are no specific research findings on the predicted metabolic stability or the major metabolites of this compound. Computational tools are frequently used in modern drug discovery to predict how stable a compound is in the presence of metabolic enzymes, typically in human liver microsomes, and to identify the likely sites of metabolic modification. This process helps in foreseeing the compound's half-life in the body.

Commonly predicted metabolic reactions include:

Hydroxylation

N-dealkylation

Oxidation

Glucuronidation

Table 2: Predicted Metabolic Stability and Metabolites of this compound No data available.

Preclinical Biological and Mechanistic Investigations of N Propyl 4 Ureidomethyl Benzamide

In Vitro Enzyme Inhibition and Activation Profiling

No published data were found regarding the in vitro enzyme inhibition or activation profile of n-Propyl-4-(ureidomethyl)benzamide.

Specific Kinase Inhibition Assays (e.g., EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb, Bcr-Abl, CHK1, FAK)

There is no information available on the activity of this compound against the specified panel of kinases.

Cholinesterase (AChE, BACE1) Inhibitory Activity

The inhibitory potential of this compound against acetylcholinesterase (AChE) or beta-secretase 1 (BACE1) has not been reported in the scientific literature.

Histone Deacetylase (HDAC) Isoform Selectivity and Potency

There are no studies detailing the isoform selectivity or potency of this compound as a histone deacetylase (HDAC) inhibitor.

Carbonic Anhydrase Inhibition (e.g., SmCA, hCA II)

No data have been published concerning the inhibitory effects of this compound on Schistosoma mansoni carbonic anhydrase (SmCA) or human carbonic anhydrase II (hCA II).

Cell-Based Biological Response Studies

Information regarding the effects of this compound in cell-based assays is not available.

Modulation of Cellular Proliferation and Viability

There are no published research findings on how this compound modulates cellular proliferation or affects cell viability in any cell line.

Induction of Cell Differentiation Pathways

Currently, there is no direct scientific evidence to suggest that this compound induces cell differentiation pathways. However, some benzamide (B126) derivatives have been shown to influence cellular processes that can be linked to differentiation. For instance, a study on novel N-(piperidine-4-yl)benzamide derivatives demonstrated their ability to induce cell cycle arrest in HepG2 cells. nih.gov This was achieved through the modulation of key regulatory proteins such as p53, p21, and cyclin B1, leading to a p53/p21-dependent pathway activation. nih.gov While cell cycle arrest is a distinct process from differentiation, the two are often intricately linked, as cessation of proliferation can be a prerequisite for cellular differentiation.

Another related compound, benzamide riboside, is known to be metabolized into an NAD analogue that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine (B94841) nucleotide synthesis. nih.gov The inhibition of IMPDH can have profound effects on cellular proliferation and could potentially influence differentiation programs in certain cell types. nih.gov However, it is crucial to emphasize that these are observations from related but structurally different molecules, and any extrapolation to this compound remains speculative without direct experimental validation.

Investigation of Anti-Microbial Activity (antibacterial, antifungal)

The benzamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Antibacterial Activity:

While specific data on the antibacterial properties of this compound is not available, the general class of benzamides has shown promise. For example, some N-phenylbenzamide derivatives have been reported to exhibit antiviral activity by increasing the levels of the antiviral protein APOBEC3G. nih.gov Although this is an antiviral mechanism, it highlights the potential for benzamides to modulate host-cell factors that can impact microbial infections.

Antifungal Activity:

Research into the antifungal potential of benzamides has identified specific molecular targets. A study on picolinamide (B142947) and benzamide chemotypes with antifungal properties revealed that their mechanism of action involves the inhibition of Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. This inhibition disrupts essential lipid metabolism in the fungal cell. X-ray co-crystal structures have confirmed the binding of these compounds within the lipid-binding cavity of Sec14p, providing a structural basis for their antifungal activity. Whether this compound shares this or a similar mechanism remains to be determined.

Receptor-Mediated Signaling Pathway Modulation (e.g., nAChRs, Adrenoceptors)

The ability of benzamide derivatives to modulate receptor-mediated signaling pathways is a key area of pharmacological interest.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs):

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels. nih.gov While there is no direct evidence of this compound interacting with nAChRs, the structural diversity of compounds known to modulate these receptors suggests that such an interaction is not impossible. nih.gov The presence of multiple allosteric binding sites on nAChRs allows for modulation by a wide range of chemical scaffolds. nih.gov

Adrenoceptors:

Similarly, there is no specific data on the interaction of this compound with adrenoceptors.

Investigation of Molecular Mechanisms of Action

Elucidating the precise molecular mechanisms of a compound is fundamental to understanding its pharmacological profile.

Identification of Direct Biological Targets and Off-Targets

The identification of direct biological targets is a critical step in drug discovery. For the broader benzamide class, several targets have been identified.

Direct Targets:

As mentioned previously, Sec14p has been identified as a direct target for certain antifungal benzamides. In other contexts, benzamide riboside's active metabolite, benzamide adenine (B156593) dinucleotide (BAD), directly inhibits IMPDH. nih.gov Some N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have been shown to have a high binding affinity for 5-HT₄ receptors. nih.gov

Off-Targets:

The identification of off-targets, or unintended biological interactions, is crucial for assessing the safety profile of a compound. In silico methods, such as those employing multi-task graph neural networks, are increasingly being used for the early prediction of off-target interactions. These computational models can predict the interaction probabilities of a molecule against a panel of known biological targets, providing a virtual off-target profile. Without experimental data, one can only speculate that a compound like this compound would have a unique off-target profile that would need to be determined through systematic screening.

Downstream Signaling Pathway Elucidation

The modulation of a primary biological target initiates a cascade of downstream signaling events. For example, the inhibition of IMPDH by benzamide riboside leads to the depletion of guanine (B1146940) nucleotides, which would affect a multitude of cellular processes reliant on these molecules, including DNA and RNA synthesis and G-protein coupled receptor signaling. nih.gov In the case of the N-(piperidine-4-yl)benzamide derivatives that induce cell cycle arrest, the downstream pathway involves the p53/p21 signaling axis, leading to the inhibition of cyclin-dependent kinases. nih.gov The specific downstream pathways affected by this compound are currently unknown.

Analysis of Allosteric Modulatory Mechanisms

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is a key mechanism for many therapeutic agents. Benzamide derivatives have been explored as allosteric modulators of various receptors. For instance, some compounds have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 5 (mGluR5). These PAMs can enhance the receptor's response to its endogenous ligand, glutamate. The discovery of structurally diverse allosteric modulators for receptors like mGluR5 suggests that this is a viable mechanism for benzamide-containing compounds. However, whether this compound functions as an allosteric modulator at any receptor is a question that can only be answered through direct experimental investigation.

In Vivo Proof-of-Concept Studies in Relevant Preclinical Models

Comprehensive searches of publicly available scientific literature and databases did not yield specific in vivo proof-of-concept studies for the chemical compound this compound. The following sections, which would typically detail efficacy assessments and pharmacokinetic/pharmacodynamic correlations, cannot be populated with the required detailed research findings and data tables due to the absence of specific preclinical data for this particular compound.

Efficacy Assessment in Disease Models (e.g., models for inflammation, specific enzymatic dysfunctions, cellular differentiation disorders, parasitic diseases)

There is no available information from preclinical studies regarding the efficacy of this compound in any established animal models of disease. While benzamide derivatives as a class have been investigated for a wide range of biological activities, including anti-inflammatory effects, specific data for the n-propyl-4-(ureidomethyl) derivative is not present in the accessible scientific literature. Therefore, no data tables or detailed research findings on its efficacy can be presented.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies in Animal Models

Similarly, there is a lack of published data concerning the pharmacokinetic and pharmacodynamic properties of this compound in animal models. Information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the relationship between its concentration in the body and its pharmacological effects, is not available. Consequently, no PK/PD correlation studies or corresponding data tables can be provided.

Emerging Research Avenues and Future Perspectives for N Propyl 4 Ureidomethyl Benzamide

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The therapeutic potential of n-Propyl-4-(ureidomethyl)benzamide is a primary area of burgeoning research. The presence of both a benzamide (B126) and a ureidomethyl group suggests the possibility of interactions with a variety of biological targets. Benzamide moieties are found in a range of approved drugs, often targeting enzymes or receptors in the central nervous system. The ureido group is known for its hydrogen bonding capabilities, which could facilitate interactions with proteins implicated in various diseases.

Future research will likely focus on large-scale screening assays to identify the specific biological targets of this compound. Understanding its mechanism of action at a molecular level will be crucial in elucidating its potential therapeutic applications, which could span from neurological disorders to oncology.

Development of Advanced Analytical Techniques for Compound Detection and Quantification

As research into this compound progresses, the need for sensitive and specific analytical methods for its detection and quantification in biological matrices will become paramount. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is anticipated to be a key technique. The development of validated HPLC-MS/MS methods will be essential for pharmacokinetic and metabolic studies.

Furthermore, the synthesis of isotopically labeled internal standards of this compound will be critical for achieving high accuracy and precision in quantitative bioanalysis. The establishment of these analytical techniques will form the bedrock for preclinical and potential future clinical investigations.

Rational Design of Hybrid Molecules and Prodrug Strategies

The structure of this compound lends itself to innovative medicinal chemistry approaches, including the design of hybrid molecules and prodrugs. Hybrid molecules could be created by linking this compound to another pharmacophore, aiming to achieve synergistic effects or to target multiple disease pathways simultaneously.

Prodrug strategies could also be employed to improve the compound's pharmacokinetic properties, such as its solubility, stability, or ability to cross biological membranes like the blood-brain barrier. For instance, cleavable linkers could be attached to the ureido or amide groups, designed to release the active parent compound at the desired site of action.

Application in Chemical Biology Tools and Probes

The development of chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of complex biological systems. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to the molecule, researchers can create powerful tools to visualize and identify its binding partners within cells.

These chemical biology probes will be instrumental in target identification and validation studies. By pinpointing the specific proteins or cellular pathways with which this compound interacts, scientists can gain crucial insights into its mechanism of action and potential off-target effects.

Collaborative Research Frameworks and Interdisciplinary Approaches

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. Success will depend on the formation of research frameworks that bring together experts from diverse fields, including medicinal chemistry, pharmacology, analytical chemistry, and chemical biology.

These collaborations will be essential for everything from the initial synthesis and characterization of the compound to the design and execution of complex biological assays and preclinical studies. Open communication and data sharing within these collaborative networks will be key to accelerating the pace of discovery and translating fundamental research into tangible applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing ureidomethyl-substituted benzamides like n-Propyl-4-(ureidomethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization. For example, details the synthesis of a structurally analogous benzamide derivative via chlorination, trifluoromethyl group introduction, and amidation with benzoyl chloride. Key steps include coupling reactions under basic conditions and optimization of solvents/temperature for yield enhancement. Pre-functionalization of intermediates (e.g., pyridine derivatives) is critical before final amidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : To confirm hydrogen environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm and ureidomethyl signals at δ 3.0–4.0 ppm) .
  • IR Spectroscopy : Identification of amide C=O stretches (~1638 cm⁻¹) and NH vibrations (~3320 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.02 for a related benzamide derivative) .
  • Elemental Analysis : Validation of C, H, N, O content (e.g., calculated vs. observed percentages) .

Q. How does the ureidomethyl group influence the compound’s solubility and stability?

  • Methodological Answer : The ureidomethyl moiety enhances hydrophilicity via hydrogen bonding (evidenced in IR/NMR), while the n-propyl chain increases lipophilicity. Stability studies (e.g., thermal analysis in ) recommend storage at 0–6°C to prevent degradation. Polymorphism screening (via XRD, as in ) is advised to identify stable crystalline forms .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of benzamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. For example:

  • Pharmacological Blockers : used propranolol to confirm adrenergic pathway involvement in a benzamide derivative’s activity.
  • Dose-Response Curves : Reproducing ischemia/reperfusion injury models ( ) under standardized perfusion pressures (e.g., 60–80 mmHg) ensures comparability.
  • Structural Analog Comparison : Cross-reference substituent effects (e.g., trifluoromethyl vs. ureidomethyl) using QSAR models ( ) .

Q. How can computational methods optimize this compound for enzyme inhibition?

  • Methodological Answer :

  • Molecular Docking : leveraged co-crystal structures (e.g., PDB: 3E9S) to retain benzamide’s hydrogen-bonding interactions with target enzymes.
  • QSAR Models : Utilize descriptors like logP and electron-withdrawing effects (e.g., trifluoromethyl in ) to predict binding affinity and metabolic stability .
  • MD Simulations : Assess conformational stability of the ureidomethyl group in enzyme active sites over nanosecond timescales.

Q. What industrial-scale challenges arise in synthesizing ureidomethyl-substituted benzamides, and how are they addressed?

  • Methodological Answer : Scaling up requires:

  • Continuous Flow Reactors : For precise control of exothermic amidation steps ( ).
  • Catalyst Screening : High-throughput methods to identify catalysts improving yield (e.g., TBAI in ).
  • Purity Optimization : Recrystallization in DMSO/water mixtures ( ) or chromatography () to remove byproducts .

Q. How does polymorphism impact the pharmacological performance of this compound?

  • Methodological Answer : Polymorphs alter bioavailability and dissolution rates.

  • Characterization : Use XRD (as in ) to identify forms, e.g., orthorhombic vs. monoclinic.
  • Stability Testing : Thermal analysis (TGA/DSC) to rank polymorph stability (e.g., form II in benzamide derivatives is less stable; ).
  • Formulation : Co-crystallization with urea ( ) or pre-expansion with DMSO ( ) to enhance interlayer hydrogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.